
(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation process, which can be achieved through various strategies, including electrophilic, nucleophilic, and radical methods . The reaction conditions often involve the use of difluorocarbene reagents and metal-based catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
Chemistry
In chemistry, (2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine
The compound’s fluorinated groups enhance its biological activity, making it a potential candidate for drug development. Fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and more .
Mechanism of Action
The mechanism by which (2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)phenyl)methanol: Similar structure but lacks the difluoro groups.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of a methanol group.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a methanol group.
Uniqueness
(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol is unique due to the presence of both difluoro and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
1445995-77-6 |
|---|---|
Molecular Formula |
C8H5F5O |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
[2,4-difluoro-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5F5O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2,14H,3H2 |
InChI Key |
RKJGQZPQVSHIQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



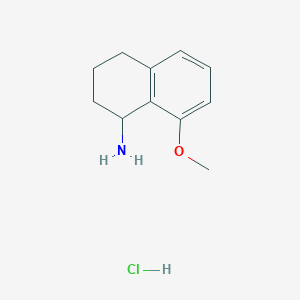
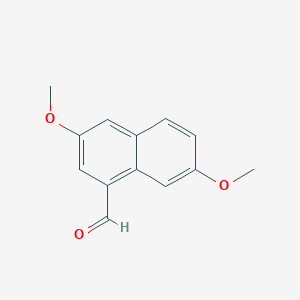

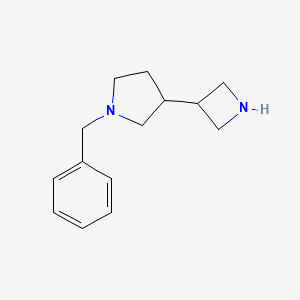
![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)


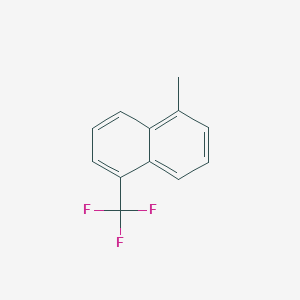
![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)
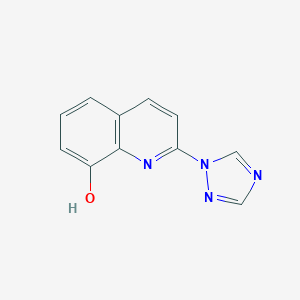
![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)

